Sklb-C05 -

Sklb-C05

Catalog Number: EVT-15643139
CAS Number:
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sklb-C05 is a selective inhibitor of the serine/threonine kinase known as T-Lymphokine-Activated Killer Cell Originated Protein Kinase, or TOPK. Initially developed by researchers at Sichuan University, the compound has shown potential in preclinical studies for its ability to inhibit cancer cell growth and induce apoptosis in various tumor models. As a drug candidate, Sklb-C05 operates through specific mechanisms targeting cancer pathways, making it a subject of significant interest in oncology research.

Source and Classification

Sklb-C05 is classified as a small molecule drug, specifically a kinase inhibitor. It falls under the category of pharmacological agents targeting protein kinases involved in cancer progression. The compound is part of ongoing research efforts to develop effective therapies against solid tumors and hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sklb-C05 involves several key steps that leverage organic chemistry techniques. The compound is synthesized through a series of reactions that typically include:

  1. Nucleophilic Substitution: This method is often employed to introduce specific functional groups necessary for the activity of Sklb-C05.
  2. Purification Techniques: High-performance liquid chromatography (HPLC) is utilized to purify the synthesized product, ensuring high yield and purity.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and molecular weight of Sklb-C05.

The synthetic route has been optimized to achieve a high yield while maintaining the integrity of the compound's bioactive properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sklb-C05 can be characterized by its specific arrangement of atoms that confer its biological activity. Key features include:

  • Functional Groups: The presence of various functional groups that enhance solubility and binding affinity to the target kinase.
  • Three-Dimensional Configuration: The spatial arrangement of atoms in Sklb-C05 is crucial for its interaction with TOPK, influencing its potency as an inhibitor.

Data from structural analysis techniques reveal that Sklb-C05 has a well-defined binding pocket that allows for effective interaction with the active site of TOPK.

Chemical Reactions Analysis

Reactions and Technical Details

Sklb-C05 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of TOPK, preventing phosphorylation of downstream targets involved in cell cycle regulation.
  2. Biochemical Assays: Various assays have been conducted to evaluate the inhibitory potency, with an IC50 value reported at sub-nanomolar concentrations (approximately 2.6 nM), indicating strong activity against TOPK.

These reactions are fundamental to understanding how Sklb-C05 exerts its therapeutic effects in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which Sklb-C05 operates involves:

  1. Target Engagement: Upon administration, Sklb-C05 selectively binds to TOPK, inhibiting its kinase activity.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis in cancer cells.
  3. Cytokinesis Defect: Studies indicate that treatment with Sklb-C05 induces defects in cytokinesis, leading to abnormal cell division and cell death.

Data from preclinical models demonstrate that Sklb-C05 effectively reduces tumor growth and induces regression in xenograft models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sklb-C05 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is consistent with small molecule inhibitors, facilitating cellular uptake.
  • Solubility: The compound shows favorable solubility profiles in aqueous solutions, enhancing its bioavailability.
  • Stability: Stability studies indicate that Sklb-C05 maintains its integrity under physiological conditions, which is critical for therapeutic applications.

These properties are essential for evaluating the compound's suitability for clinical development.

Applications

Scientific Uses

Sklb-C05 has promising applications in cancer therapy due to its selective inhibition of TOPK. Its potential uses include:

  • Oncology Research: As a tool compound for studying TOPK-related signaling pathways in cancer biology.
  • Therapeutic Development: Further development as an anticancer agent targeting various malignancies, particularly those resistant to conventional therapies.
  • Combination Therapies: Evaluation in combination with other therapeutic agents to enhance efficacy against tumors.

Ongoing research aims to explore these applications further, potentially leading to clinical trials assessing safety and efficacy in human subjects.

Properties

Product Name

Sklb-C05

IUPAC Name

1-[4-[(2R)-1-aminopropan-2-yl]phenyl]-2-hydroxy-4-methyl-5H-phenanthridin-6-one

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C23H22N2O2/c1-13-11-19(26)20(16-9-7-15(8-10-16)14(2)12-24)21-17-5-3-4-6-18(17)23(27)25-22(13)21/h3-11,14,26H,12,24H2,1-2H3,(H,25,27)/t14-/m0/s1

InChI Key

YLALUUTXYLNKNT-AWEZNQCLSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)C(C)CN)O

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[C@@H](C)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.